REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[C:12]([F:15])([F:14])[F:13].[NH2:16][CH2:17][CH2:18][OH:19]>C(OCC)(=O)C>[F:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH2:3][CH2:2][NH:16][CH2:17][CH2:18][OH:19])=[C:6]([C:12]([F:15])([F:14])[F:13])[CH:7]=1
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Name
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|
Quantity
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600 mg
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Type
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reactant
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Smiles
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BrCCOC1=C(C=C(C=C1)F)C(F)(F)F
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Name
|
|
Quantity
|
2.2 mL
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Type
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reactant
|
Smiles
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NCCO
|
Name
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|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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WASH
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Details
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washed with aqueous sodium hydroxide solution (1 N, 4×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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FC1=CC(=C(OCCNCCO)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |